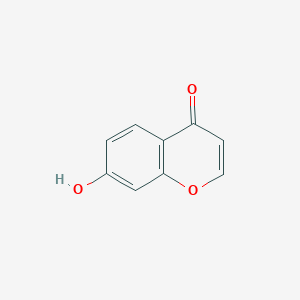

![molecular formula C9H7BrN2O2 B183446 6-溴咪唑并[1,2-a]吡啶-2-羧酸甲酯 CAS No. 354548-08-6](/img/structure/B183446.png)

6-溴咪唑并[1,2-a]吡啶-2-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate” is used in organic syntheses and as pharmaceutical intermediates . It is a type of imidazo[1,2-a]pyridine, which are considered as privileged structures due to their occurrence in many natural products .

Synthesis Analysis

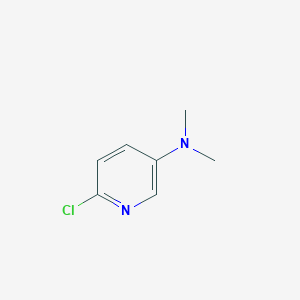

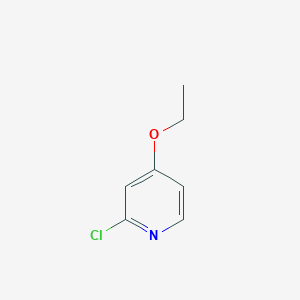

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The cyclization of 5-bromo-2-aminopyridine into 6-bromoimidazo[1,2-a]pyridine-2-carboxylate was confirmed by their FTIR and 1 H NMR spectral studies . Recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . Their molecular structure strongly depends on the substitution pattern .Chemical Reactions Analysis

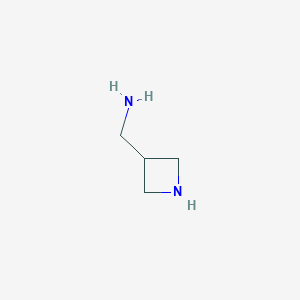

The synthesis of imidazo[1,2-a]pyridines involves several categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The reaction output is strongly dependent on the substituents of both reactants .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate” include a density of 1.68±0.1 g/cm3 and an acidity coefficient (pKa) of 1.50±0.50 .科学研究应用

有机合成

6-溴咪唑并[1,2-a]吡啶-2-羧酸甲酯: 是一种在有机合成中具有价值的中间体。其结构允许引入各种官能团,使其成为构建复杂分子的通用构建块。 它在合成各种杂环化合物中特别有用,这些化合物在许多药物中很常见 .

医药中间体

该化合物在制药工业中用作中间体。它可用于合成各种药理活性分子。 例如,该化合物的修饰导致了具有针对特定细菌(如肺炎链球菌)的潜在抗增殖活性的分子 .

抗惊厥药开发

研究人员已经探索了6-溴咪唑并[1,2-a]吡啶-2-羧酸甲酯的衍生物的抗惊厥特性。 通过对核心结构进行修饰,科学家们旨在开发治疗癫痫和其他癫痫发作疾病的新药物 .

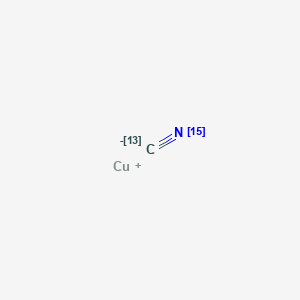

放射性标记研究

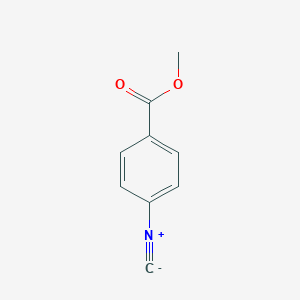

该化合物的结构有利于放射性标记,这对于药物开发至关重要,因为它可以跟踪药物在体内的分布和代谢。 例如,使用氰基乙酰胺作为放射性标记源,研究人员可以合成该化合物的放射性标记版本用于生物学研究 .

作用机制

Target of Action

Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate is a complex organic compound that interacts with biological molecules . Compounds with similar structures have been found to exhibit anti-proliferative activity againstS. pneumoniae .

Mode of Action

The bromine atom in the compound allows it to participate in various organic reactions, while the imidazo[1,2-a]pyridine ring enables it to interact with biological molecules .

Biochemical Pathways

Compounds with similar structures have been found to affect the proliferation ofS. pneumoniae .

Pharmacokinetics

The carboxylate group in the compound contributes to its solubility in aqueous solutions , which could potentially influence its bioavailability.

Result of Action

Compounds with similar structures have been found to exhibit anti-proliferative activity againstS. pneumoniae .

Action Environment

The carboxylate group in the compound contributes to its solubility in aqueous solutions , which could potentially influence its action in different environments.

安全和危害

未来方向

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are crucial target products and key intermediates . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

属性

IUPAC Name |

methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-12-4-6(10)2-3-8(12)11-7/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQQILZPUHSRGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C=C(C=CC2=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583330 |

Source

|

| Record name | Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354548-08-6 |

Source

|

| Record name | Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azabicyclo[2.2.2]octane-3-carbonitrile](/img/structure/B183365.png)

![Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B183374.png)

![Pyrido[3,4-b]pyrazine](/img/structure/B183377.png)